Diisooctyl adipate
Overview
Description
Diisooctyl adipate, also known as hexanedioic acid diisooctyl ester, is an organic compound with the molecular formula C22H42O4. It is a colorless, odorless liquid that is widely used as a plasticizer in the production of flexible plastics. This compound is known for its excellent low-temperature performance and is often used in applications requiring flexibility at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctyl adipate is typically synthesized through the esterification of adipic acid with isooctanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated and water formed during the reaction is continuously removed .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:
Esterification: Adipic acid and isooctanol are mixed with concentrated sulfuric acid in a reaction kettle. The mixture is heated under stirring and micro-vacuum conditions until boiling.
Water Removal: The water formed during the esterification is separated from the mixture.
Water Washing: The esterified mixture is washed with water to remove any residual acid.
Dealcoholization: The washed mixture is subjected to dealcoholization to remove any unreacted alcohol.
Chemical Reactions Analysis
Types of Reactions: Diisooctyl adipate primarily undergoes esterification and hydrolysis reactions. It can also undergo oxidation under specific conditions .
Common Reagents and Conditions:
Esterification: Adipic acid and isooctanol in the presence of concentrated sulfuric acid.
Hydrolysis: this compound can be hydrolyzed back to adipic acid and isooctanol in the presence of water and an acid or base catalyst.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Adipic acid and isooctanol.
Oxidation: Carboxylic acids and low molecular weight monoesters.
Scientific Research Applications
Diisooctyl adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the production of medical devices and pharmaceutical formulations requiring flexibility and low-temperature performance.
Industry: Widely used in the manufacture of flexible plastics, lubricants, and coatings.
Mechanism of Action
The primary mechanism of action of diisooctyl adipate is its ability to act as a plasticizer. It works by embedding itself between the polymer chains of materials like polyvinyl chloride, reducing intermolecular forces and increasing flexibility. This results in enhanced plasticity and improved low-temperature performance of the final product .
Comparison with Similar Compounds
Dioctyl adipate: Another ester of adipic acid, known for its use as a plasticizer with similar properties.
Diisodecyl adipate: A plasticizer with slightly different alkyl chain lengths, offering different flexibility and performance characteristics.
Dioctyl azelate: Known for its excellent low-temperature performance, similar to diisooctyl adipate.
Uniqueness of this compound: this compound stands out due to its superior low-temperature performance and stability, making it particularly suitable for applications requiring flexibility in cold environments. Its unique combination of properties makes it a preferred choice in various industrial and scientific applications .
Properties
IUPAC Name |
bis(6-methylheptyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFLBOQMPJCWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274043 | |
Record name | bis(6-Methylheptyl) adipate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |
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Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light straw-colored liquid; [Hawley] Colorless or very pale amber liquid; [HSDB] Clear liquid; [MSDSonline] | |
Record name | Diisooctyl adipate | |
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Boiling Point |
205-220 °C @ 4 mm HG | |
Record name | DIISOOCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
210 °C (410 °F) | |
Record name | DIISOOCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.930 @ 20 °C | |
Record name | DIISOOCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000265 [mmHg], VP: Less than 0.12 mm Hg @ 150 °C | |
Record name | Diisooctyl adipate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | DIISOOCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OR VERY PALE AMBER LIQ | |
CAS No. |
105-96-4, 1330-86-5 | |
Record name | Hexanedioic acid, 1,6-bis(6-methylheptyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-96-4 | |
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Record name | Bis(6-methylheptyl) adipate | |
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Record name | bis(6-Methylheptyl) adipate | |
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Record name | Diisooctyl adipate | |
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Record name | Bis(6-methylheptyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.045 | |
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Record name | BIS(6-METHYLHEPTYL) ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | DIISOOCTYL ADIPATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
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Melting Point |
-70 °C | |
Record name | DIISOOCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is Diisooctyl Adipate (DIOA) primarily used for?
A: this compound (DIOA) is primarily recognized for its role as a plasticizer, particularly in the production of plastics, polymers, and synthetic ester oils. [, , , ]
Q2: How is DIOA synthesized?
A: DIOA is synthesized through an esterification reaction between adipic acid and isooctyl alcohol. This reaction is often catalyzed to improve efficiency. Various catalysts like polymer-supported titanates and activated carbon-supported para-toluenesulfonic acid have been investigated. [, , ]
Q3: What makes DIOA suitable as a plasticizer for synthetic ester oils?
A: Research indicates that DIOA, besides its plasticizing properties, exhibits favorable thermal stability and improves the oxidation resistance of synthetic ester oils. This makes it a potential multifunctional additive in these oils. []
Q4: Are there alternative catalysts for DIOA synthesis?
A: Yes, while polymer-supported titanates are effective, activated carbon-supported para-toluenesulfonic acid has also shown promising catalytic activity in DIOA synthesis. [, ]
Q5: Has DIOA been identified in natural sources?
A: Interestingly, DIOA has been identified as a component of the volatile oil extracted from Mallotus apelta and the longissimus muscle of certain pig breeds. [, ]
Q6: What is the significance of the presence of DIOA in canola honey?
A: A study analyzing the chemical composition of canola honey identified DIOA as one of the main aromatic compounds. This finding contributes to understanding the aroma profile of this honey variety. []
Q7: What analytical techniques are used to identify and quantify DIOA?
A: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify DIOA in various samples, including essential oils, food products, and biological samples. [, , , ]
Q8: What are the environmental implications of DIOA?
A: A study investigating the environmental impact of thiamethoxam, a pesticide, identified DIOA as an intermediate product of its biodegradation in soil. This highlights the importance of understanding the fate and potential effects of DIOA in the environment. []
Q9: Are there any concerns regarding the toxicity of DIOA?
A: While generally considered safe for its intended applications, more research is needed to fully understand the potential long-term effects of DIOA exposure. The study on thiamethoxam degradation highlights the need for continued monitoring of DIOA in environmental contexts. []
Q10: What research infrastructure and resources are important for studying DIOA?
A: Advanced analytical techniques like GC-MS are crucial for identifying and quantifying DIOA in complex mixtures. Computational chemistry tools can be used to model its interactions and predict potential biological activities. [, , , ]
Q11: What are the future directions for research on DIOA?
A: Further investigations into the biodegradability, toxicology, and potential long-term effects of DIOA are crucial. Exploring alternative catalysts for its synthesis with a focus on sustainability and environmental friendliness is also important. []
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